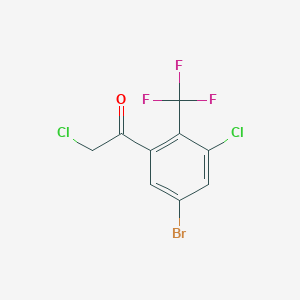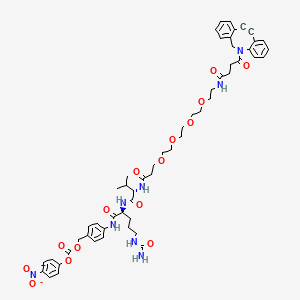
DBCO-PEG4-Val-Cit-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-Val-Cit-PAB-PNP is a multifunctional linker molecule widely used in the field of pharmaceutical research and development. It consists of a DBCO moiety, a PEG4 spacer, a Val-Cit dipeptide, a PAB group, and a PNP handle. This compound is primarily employed in the construction of antibody-drug conjugates (ADCs), facilitating targeted drug delivery to specific cancer cells .
Preparation Methods
The synthesis of DBCO-PEG4-Val-Cit-PAB-PNP involves several steps:
Synthesis of PEG4-Val-Cit-PAB-PNP: This step involves the formation of the PEG4-Val-Cit-PAB-PNP intermediate through a series of peptide bond formations and esterification reactions.
Attachment of DBCO: The DBCO moiety is then attached to the PEG4-Val-Cit-PAB-PNP intermediate via click chemistry, forming the final product.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
DBCO-PEG4-Val-Cit-PAB-PNP undergoes various chemical reactions, including:
Click Chemistry: The DBCO moiety enables click chemistry reactions with azide molecules, forming stable triazole linkages.
Protease Cleavage: The Val-Cit dipeptide is specifically cleaved by Cathepsin B, a protease enzyme, releasing the conjugated payload.
Substitution Reactions: The PNP handle can be substituted by amine-containing payloads, allowing for further functionalization.
Common reagents used in these reactions include azide molecules for click chemistry and Cathepsin B for protease cleavage. The major products formed from these reactions are the cleaved payloads and stable triazole linkages .
Scientific Research Applications
DBCO-PEG4-Val-Cit-PAB-PNP has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG4-Val-Cit-PAB-PNP involves several key steps:
Cleavage: The Val-Cit dipeptide is cleaved by Cathepsin B, releasing the conjugated payload at the target site.
The molecular targets and pathways involved include the azide-DBCO click chemistry pathway and the Cathepsin B-mediated protease cleavage pathway .
Comparison with Similar Compounds
DBCO-PEG4-Val-Cit-PAB-PNP is unique due to its multifunctional structure, which combines click chemistry capability, protease-cleavable sites, and versatile conjugation handles. Similar compounds include:
DBCO-PEG4-Val-Ala-PAB-PNP: Similar structure but with a Val-Ala dipeptide instead of Val-Cit.
DBCO-PEG3-Val-Cit-PAB-PNP: Similar structure but with a PEG3 spacer instead of PEG4.
These compounds share similar functionalities but differ in their specific components, affecting their reactivity and applications .
Properties
Molecular Formula |
C55H66N8O15 |
|---|---|
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C55H66N8O15/c1-38(2)51(53(68)60-46(11-7-26-58-54(56)69)52(67)59-43-17-13-39(14-18-43)37-77-55(70)78-45-21-19-44(20-22-45)63(71)72)61-49(65)25-28-73-30-32-75-34-35-76-33-31-74-29-27-57-48(64)23-24-50(66)62-36-42-10-4-3-8-40(42)15-16-41-9-5-6-12-47(41)62/h3-6,8-10,12-14,17-22,38,46,51H,7,11,23-37H2,1-2H3,(H,57,64)(H,59,67)(H,60,68)(H,61,65)(H3,56,58,69)/t46-,51-/m0/s1 |
InChI Key |
SWICRPUZDLRDGX-YWHGXOANSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


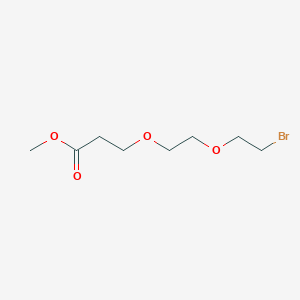

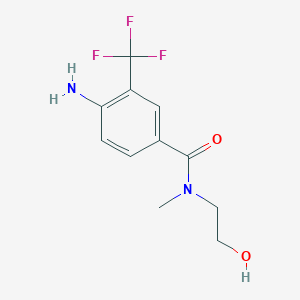
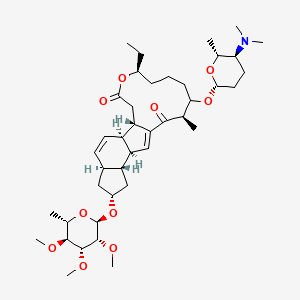
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
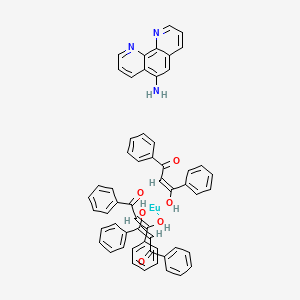
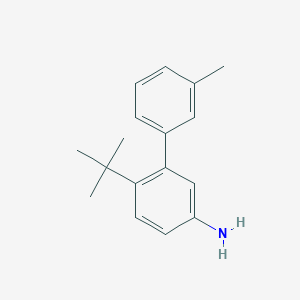

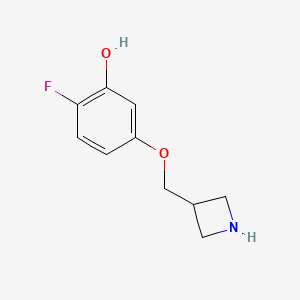
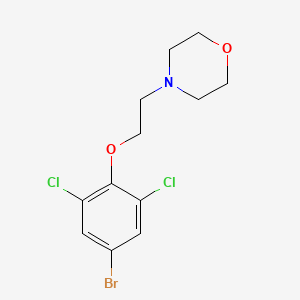
![1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339619.png)

![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
